molecular formula C22H19N5O3S2 B2967020 N-(2,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1296317-05-9

N-(2,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2967020
CAS No.: 1296317-05-9
M. Wt: 465.55
InChI Key: ABJITNZNZNPNIF-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic framework comprising a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5-one core substituted with a furan-2-ylmethyl group at position 4 and a thio-linked acetamide moiety at position 1. The acetamide group is further substituted with a 2,4-dimethylphenyl group.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S2/c1-13-5-6-16(14(2)10-13)23-18(28)12-32-22-25-24-21-26(11-15-4-3-8-30-15)20(29)19-17(27(21)22)7-9-31-19/h3-10H,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJITNZNZNPNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The main structural components include a dimethylphenyl moiety and a thieno-triazolo-pyrimidine core. The synthetic pathway often includes the formation of thioamide linkages and furan derivatives.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, compounds derived from thiazolidinones have shown promising activity against various cancer cell lines including leukemia, melanoma, and breast cancer. The mechanism of action often involves the inhibition of cancer cell proliferation through apoptosis or cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHCT-116 (Colon)6.2Apoptosis Induction
Compound BT47D (Breast)27.3Cell Cycle Arrest
Compound CA549 (Lung)43.4Inhibition of Metastasis

Antiviral Activity

Compounds containing the triazole ring have been evaluated for antiviral activity against influenza viruses. For example, modifications in the side chains significantly affect their efficacy against viral replication in vitro. Selective compounds demonstrated high selectivity indices and low cytotoxicity .

Table 2: Antiviral Activity of Triazole Derivatives

CompoundVirus TypeIC50 (µM)Selectivity Index
Compound DInfluenza A18.4>38
Compound EInfluenza B46>16

Study 1: Anticancer Evaluation

In a study conducted by the National Cancer Institute, a series of synthesized compounds similar to this compound were tested for their anticancer properties. The results indicated significant cytotoxic effects on multiple cancer cell lines, with specific derivatives yielding IC50 values in the low micromolar range .

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral potential of triazole-containing compounds against the influenza virus. The study highlighted that certain structural modifications enhanced antiviral activity while maintaining low toxicity levels in host cells. The most effective derivatives were identified as having specific substitutions on the triazole ring that improved binding affinity to viral proteins .

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Thieno[2,3-d]pyrimidin Derivatives: N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Replaces the triazolo ring with a simpler pyrimidinone core. N-(3,4-Difluorophenyl) Analog (): Similar to the above but with 3,4-difluorophenyl substitution, demonstrating how halogen positioning affects bioactivity .

Substituent Variations

  • Furan vs. Thiophene Substituents: 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide (): Replaces furan with thiophene, which may alter electronic properties and binding affinity due to sulfur’s polarizability .

Physicochemical and Spectroscopic Data

  • NMR Profiling :
    • Compounds with similar cores (e.g., ) show distinct chemical shifts in regions A (δ 29–36 ppm) and B (δ 39–44 ppm), correlating with substituent electronic effects. The target compound’s furan group may deshield nearby protons, altering its NMR profile compared to thiophene analogues .
  • Thermal Stability :
    • Example 83 (): Melting point 302–304°C, indicating high thermal stability for triazolo-pyrimidine derivatives. The target compound likely shares this trait, critical for formulation stability .

Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Name Core Structure Key Substituents Bioactivity (Application) Yield (%)
Target Compound Thieno-triazolo-pyrimidin Furan-2-ylmethyl, 2,4-dimethylphenyl Potential herbicide/antimicrobial ~50
N-(2,4-Difluorophenyl)-...thieno[2,3-d]pyrimidin... () Thieno-pyrimidinone 2,4-Difluorophenyl, ethyl/methyl Pesticidal 60–70
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide (13) Triazole-thioacetamide Thiophene, benzyloxyphenyl Antimicrobial 55

Table 2: NMR Chemical Shift Variations ()

Region Target Compound (δ ppm) Thiophene Analog (δ ppm) Fluorophenyl Analog (δ ppm)
A 29–36 30–37 28–35
B 39–44 40–45 38–43

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